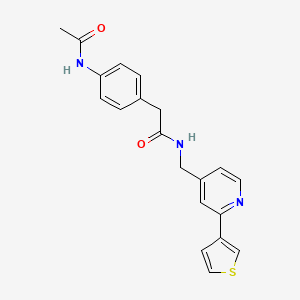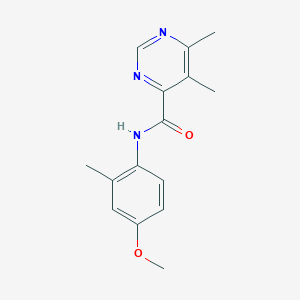
3-Benzofuransulfonamid
Übersicht
Beschreibung
3-Benzofuransulfonamide is a synthetic compound derived from the benzofuran family. Benzofuran compounds are known for their diverse biological and pharmacological activities. The unique structure of 3-Benzofuransulfonamide, which includes a benzofuran ring fused with a sulfonamide group, makes it a compound of interest in various scientific fields.
Wissenschaftliche Forschungsanwendungen
3-Benzofuransulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and polymers.
Wirkmechanismus
Target of Action
3-Benzofuransulfonamide, like other benzofuran derivatives, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to interact with various clinically approved targets . Sulfonamides, a class of compounds to which 3-Benzofuransulfonamide belongs, have a plethora of drug targets .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial properties . Sulfonamides, in general, are known to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
Benzofuran derivatives have been reported to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 3-Benzofuransulfonamide may interact with multiple biochemical pathways.
Pharmacokinetics
It has been reported that one of the targets achieved with most of the more recent benzofuran derivatives is improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 3-Benzofuransulfonamide may have similar molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Benzofuransulfonamide. It is known that sulfonamides, due to their biological activity and high resistance to biodegradation, may lead to long residence times in both water and soil matrices .
Biochemische Analyse
Biochemical Properties
3-Benzofuransulfonamide, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions, contributing to the compound’s biological activities . For instance, benzofuran compounds have been shown to exhibit potent biological properties including analgesic, anti-inflammatory, antibacterial, antifungal, antitumor, antiviral, and enzyme inhibitory activities .
Cellular Effects
3-Benzofuransulfonamide can have various effects on different types of cells and cellular processes. For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Benzofuransulfonamide involves its interactions with biomolecules at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, sulfonamide drugs are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Temporal Effects in Laboratory Settings
The effects of 3-Benzofuransulfonamide can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Benzofuransulfonamide can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-Benzofuransulfonamide may be involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
3-Benzofuransulfonamide is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-Benzofuransulfonamide and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzofuransulfonamide typically involves the reaction of benzofuran with sulfonamide derivatives. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 3-Benzofuransulfonamide may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Types of Reactions:
Oxidation: 3-Benzofuransulfonamide can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzofuran derivatives.
Vergleich Mit ähnlichen Verbindungen
Benzofuran: Shares the benzofuran ring but lacks the sulfonamide group.
Sulfonamide: Contains the sulfonamide group but lacks the benzofuran ring.
Benzofuransulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.
Uniqueness: 3-Benzofuransulfonamide’s unique combination of the benzofuran ring and sulfonamide group provides it with distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components.
Eigenschaften
IUPAC Name |
1-benzofuran-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJIGDHOUPBYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)


![3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine](/img/structure/B2386250.png)
![ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2386251.png)




